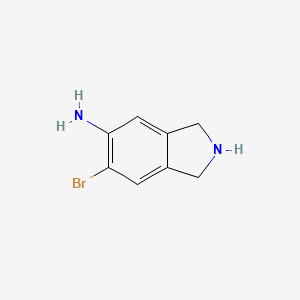

6-bromo-2,3-dihydro-1H-isoindol-5-amine

Description

6-Bromo-2,3-dihydro-1H-isoindol-5-amine is a bicyclic aromatic compound featuring a fused benzene and pyrrolidine ring system, substituted with a bromine atom at position 6 and an amine group at position 3. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive indole and isoindole derivatives, which are prevalent in CNS-targeting drugs and antimicrobial agents .

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1H-isoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLBPYWHULGMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 6-bromo-2,3-dihydro-1h-isoindol-5-amine, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, which suggests that they interact with their targets in a way that modulates these targets’ functions .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the diverse biological activities of indole derivatives, the effects could potentially be wide-ranging .

Biological Activity

6-Bromo-2,3-dihydro-1H-isoindol-5-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHBrN

SMILES Notation: C1C2=CC(=C(C=C2CN1)Br)N

InChI Key: WZLBPYWHULGMJR-UHFFFAOYSA-N

The compound features a bromo substituent at the 6-position of the isoindole framework, which contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that 6-bromo-2,3-dihydro-1H-isoindol-5-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 14 |

| Bacillus subtilis | 17 |

These findings suggest that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. A study demonstrated that it inhibits the proliferation of cancer cell lines by disrupting key signaling pathways. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

This inhibition suggests that 6-bromo-2,3-dihydro-1H-isoindol-5-amine could be developed into an effective anticancer agent .

The biological activity of 6-bromo-2,3-dihydro-1H-isoindol-5-amine primarily involves its interaction with specific molecular targets:

- Inhibition of CDKs: The compound binds to cyclin-dependent kinases, preventing their activity and thereby halting cell cycle progression.

- Antibacterial Mechanism: It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of 6-bromo-2,3-dihydro-1H-isoindol-5-amine were synthesized and tested for antibacterial activity. The results showed that certain derivatives had enhanced activity against Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

A recent study explored the anticancer effects of this compound on various cancer cell lines. The results indicated that compounds with a similar isoindole structure exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry

Building Block for Bioactive Molecules

6-Bromo-2,3-dihydro-1H-isoindol-5-amine serves as a crucial building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable scaffold in drug development. Researchers have utilized this compound to create derivatives with potential therapeutic effects against a range of diseases, including cancer and viral infections.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of derivatives synthesized from 6-bromo-2,3-dihydro-1H-isoindol-5-amine. The derivatives exhibited significant inhibition of cancer cell proliferation in vitro. Specifically, compounds modified with additional functional groups showed enhanced activity against breast cancer cell lines, suggesting that the isoindole framework can be effectively tailored for improved therapeutic efficacy.

Biological Studies

Antiviral and Antimicrobial Properties

Research has indicated that 6-bromo-2,3-dihydro-1H-isoindol-5-amine and its derivatives possess antiviral and antimicrobial activities. These compounds have been studied for their ability to inhibit viral replication and bacterial growth. For instance, certain derivatives demonstrated promising results in inhibiting the replication of influenza virus in vitro, highlighting their potential as antiviral agents .

Mechanism of Action

The mechanism by which 6-bromo-2,3-dihydro-1H-isoindol-5-amine exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Preliminary studies suggest that these compounds may inhibit key enzymes or receptors involved in disease pathways, although further research is necessary to elucidate these mechanisms fully .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 6-bromo-2,3-dihydro-1H-isoindol-5-amine are influenced by its substituents. Key analogues include:

*Inferred based on structural parallels.

Key Observations:

- N,N-Dimethyl derivative (CAS 2551118-00-2) : The dimethylation of the amine group improves water solubility (as a dihydrochloride salt), making it more suitable for pharmacological assays .

- 6-Bromoaplysinopsin: A marine alkaloid with a brominated indole core. It exhibits high affinity for serotonin receptors (5-HT₂C, Ki = 0.3 µM), suggesting that bromination at position 6 enhances receptor binding .

- Nicotinohydrazide Derivatives: Brominated hydrazide hybrids demonstrate antimicrobial activity, likely due to halogen-mediated disruption of microbial enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.